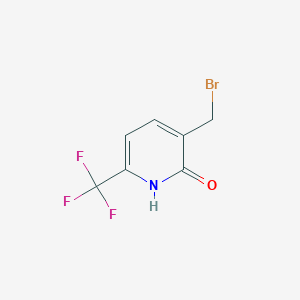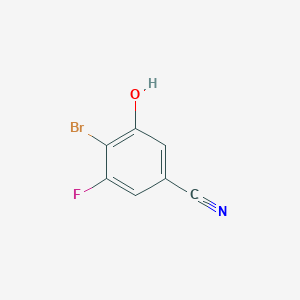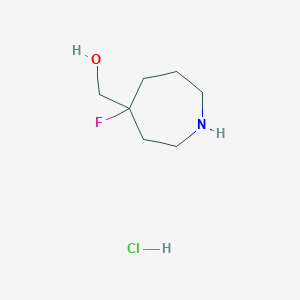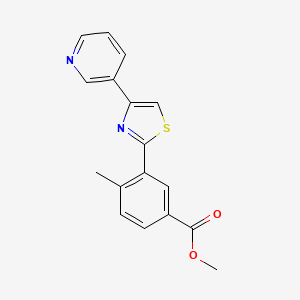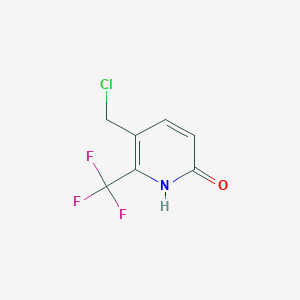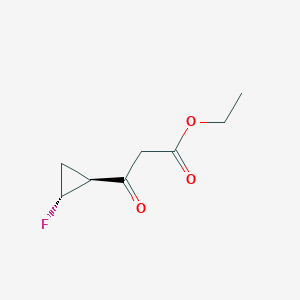
Ethyl trans-3-(-2-fluorocyclopropyl)-3-oxopropanoate
Overview
Description
Compounds similar to “Ethyl trans-3-(-2-fluorocyclopropyl)-3-oxopropanoate” are typically organic compounds that contain a cyclopropyl group (a three-membered carbon ring), a fluorine atom, and an ester group . They are often used in research and have potential applications in various fields, including medicinal chemistry and materials science .
Synthesis Analysis
The synthesis of similar compounds often involves reactions such as transesterification , which is a process where an ester is reacted with an alcohol to form a different ester. Another common method is the cross-coupling reaction, which involves the reaction of an alkyl iodide with a cyclopropyl Grignard reagent .Molecular Structure Analysis
The molecular structure of similar compounds can be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy . This technique provides information about the positions of atoms within the molecule and the types of chemical bonds present .Chemical Reactions Analysis
Similar compounds can undergo various chemical reactions. For example, they can participate in “click” reactions, which are modular, wide in scope, and give near quantitative yields . They can also undergo reactions such as epoxidation, which involves the conversion of an alkene to an epoxide .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can vary widely and depend on their specific structure. For example, they may have different solubilities, boiling points, and densities .Scientific Research Applications
Ethylene Perception Inhibitors in Agriculture
1-Methylcyclopropene (1-MCP) in Fruits and Vegetables : Research on 1-MCP, an ethylene perception inhibitor, illustrates its significant impact on delaying ripening and senescence in fruits and vegetables, thereby enhancing postharvest quality and shelf life. This compound's action mechanism, similar in function to ethylene blockers, suggests potential research avenues for ethyl trans-3-(-2-fluorocyclopropyl)-3-oxopropanoate in agricultural biotechnology, specifically in prolonging the freshness of produce (Watkins, 2006).
Environmental Biodegradation
Biodegradation of Gasoline Ethers : Studies on the microbial degradation of ethyl tert-butyl ether (ETBE), a gasoline oxygenate, present a framework for environmental bioremediation efforts. The identification of microbial strains capable of degrading ETBE and similar compounds underscores the ecological importance of researching ethyl trans-3-(-2-fluorocyclopropyl)-3-oxopropanoate's biodegradability and potential environmental impacts (Thornton et al., 2020).
Toxicological Assessments
Toxicological Review of ETBE : A comprehensive toxicological review of ethyl tertiary-butyl ether (ETBE) provides insights into the health effects and safety assessments necessary for chemical compounds used in industry and environmental settings. Such reviews are crucial for understanding the potential health implications of novel compounds, including ethyl trans-3-(-2-fluorocyclopropyl)-3-oxopropanoate, especially regarding their genotoxicity, mutagenicity, and carcinogenic potentials (Mcgregor, 2007).
Alcohol Consumption Markers
Ethyl Glucuronide (EtG) as an Alcohol Marker : Research into ethyl glucuronide (EtG), a direct metabolite of ethanol, highlights its utility as a biomarker for detecting alcohol consumption. The stability of EtG in hair samples makes it a valuable tool for long-term monitoring of alcohol intake. This line of research opens possibilities for ethyl trans-3-(-2-fluorocyclopropyl)-3-oxopropanoate to be studied in the context of medical diagnostics or forensic science, provided it has similar stable metabolite characteristics (Crunelle et al., 2014).
Mechanism of Action
Target of Action
Similar compounds are known to interact with various enzymes and receptors in the body, influencing their function and leading to various physiological effects .
Mode of Action
This interaction could involve binding to the active site of an enzyme or receptor, thereby modulating its activity .
Biochemical Pathways
Ethyl trans-3-(-2-fluorocyclopropyl)-3-oxopropanoate may be involved in various biochemical pathways. For instance, it could be part of the fatty acid metabolic pathway, where it might undergo reactions like hydrolysis, hydroxylation, and further oxidation steps . .
Pharmacokinetics
Similar compounds are typically metabolized in the liver, often involving cytochrome p450 enzymes . The compound’s bioavailability would be influenced by these ADME properties.
Result of Action
Based on its potential involvement in various biochemical pathways, it could influence a range of cellular processes and physiological responses .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Ethyl trans-3-(-2-fluorocyclopropyl)-3-oxopropanoate. Factors such as temperature, pH, and the presence of other compounds can affect its stability and activity
Safety and Hazards
properties
IUPAC Name |
ethyl 3-[(1S,2R)-2-fluorocyclopropyl]-3-oxopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11FO3/c1-2-12-8(11)4-7(10)5-3-6(5)9/h5-6H,2-4H2,1H3/t5-,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKEXZXHWDVGSCK-PHDIDXHHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1CC1F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CC(=O)[C@@H]1C[C@H]1F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl trans-3-(-2-fluorocyclopropyl)-3-oxopropanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





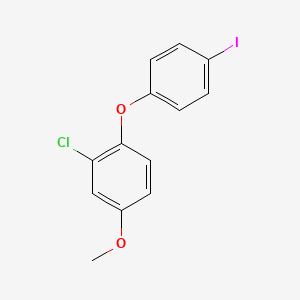
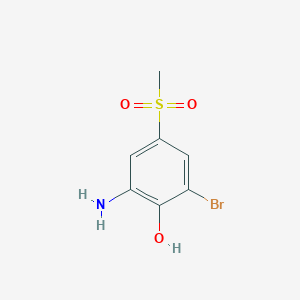
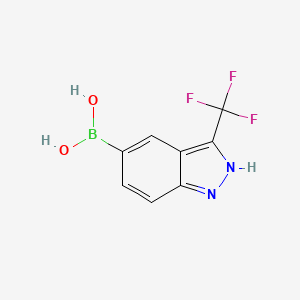
![2,3-Dihydro-[1,4]dioxino[2,3-c]pyridin-7-amine](/img/structure/B1447329.png)

